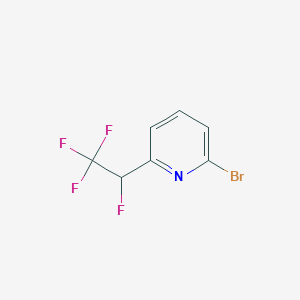

2-Bromo-6-(1,2,2,2-tetrafluoroethyl)pyridine

Description

Properties

IUPAC Name |

2-bromo-6-(1,2,2,2-tetrafluoroethyl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrF4N/c8-5-3-1-2-4(13-5)6(9)7(10,11)12/h1-3,6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZVSYJHCSLAZMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)Br)C(C(F)(F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrF4N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-(1,2,2,2-tetrafluoroethyl)pyridine typically involves the bromination of 6-(1,2,2,2-tetrafluoroethyl)pyridine. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction is usually performed at room temperature or slightly elevated temperatures to achieve optimal yields .

Industrial Production Methods

In an industrial setting, the production of 2-Bromo-6-(1,2,2,2-tetrafluoroethyl)pyridine may involve large-scale bromination processes using automated reactors. The reaction conditions are carefully monitored to maintain consistency and high purity of the final product. The use of advanced purification techniques, such as distillation or chromatography, ensures that the compound meets the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-(1,2,2,2-tetrafluoroethyl)pyridine undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction Reactions: Reduction of the bromine atom can lead to the formation of the corresponding hydrogenated derivative.

Common Reagents and Conditions

Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide (DMF) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various pyridine derivatives, while oxidation and reduction reactions can lead to the formation of different functionalized compounds .

Scientific Research Applications

2-Bromo-6-(1,2,2,2-tetrafluoroethyl)pyridine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use as a precursor in the synthesis of novel therapeutic agents.

Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Bromo-6-(1,2,2,2-tetrafluoroethyl)pyridine involves its interaction with specific molecular targets. The bromine and tetrafluoroethyl groups play a crucial role in modulating the compound’s reactivity and binding affinity. These interactions can affect various biochemical pathways, leading to the observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Data Tables

Table 2: Physicochemical Properties

| Property | 2-Bromo-6-(1,2,2,2-tetrafluoroethyl)pyridine | 2-Bromo-6-CF3-pyridine | 3-Bromo-2-F-6-CF3-pyridine |

|---|---|---|---|

| Molecular Weight (g/mol) | ~273.9* | 225.98 | 259.99 |

| LogP (Predicted) | 2.8–3.2 | 2.1–2.5 | 2.5–2.9 |

| Melting Point (°C) | Not reported | 34–36 | Not reported |

| Key Applications | Cross-coupling, drug intermediates | Agrochemicals | Medicinal chemistry |

Research Findings and Trends

- Synthetic Challenges : The introduction of the tetrafluoroethyl group requires specialized fluorination reagents, whereas trifluoromethylation is more straightforward (e.g., via Ruppert-Prakash reagents) .

- Market Trends : Brominated pyridines with fluorinated substituents are in demand for agrochemical and pharmaceutical applications, with 2-Bromo-6-(bromomethyl)pyridine showing a projected 5.8% annual growth in market value () .

Biological Activity

2-Bromo-6-(1,2,2,2-tetrafluoroethyl)pyridine is a fluorinated pyridine derivative that has garnered attention for its potential biological activities. The unique combination of bromine and tetrafluoroethyl substituents in its structure enhances its reactivity and functional properties, making it a valuable compound in medicinal chemistry and agrochemical applications.

The compound's molecular formula is C7H4BrF4N, with a molar mass of approximately 251.01 g/mol. Its structural characteristics include:

- Bromine Atom : Enhances electrophilicity.

- Tetrafluoroethyl Group : Provides significant lipophilicity and alters the electronic properties of the molecule.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities, including antimicrobial, antiviral, and anticancer properties. The presence of the pyridine ring often contributes to these effects due to its ability to participate in various biochemical interactions.

Antimicrobial Activity

Studies have shown that pyridine derivatives can possess notable antimicrobial properties. For instance, research on related compounds indicates effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.

Antiviral Activity

Given the ongoing need for antiviral agents, particularly highlighted during the COVID-19 pandemic, pyridine derivatives have been explored for their potential efficacy against viruses. The structural features of 2-Bromo-6-(1,2,2,2-tetrafluoroethyl)pyridine may allow it to inhibit viral replication or entry into host cells.

Synthesis and Case Studies

The synthesis of 2-Bromo-6-(1,2,2,2-tetrafluoroethyl)pyridine typically involves electrophilic bromination of the corresponding pyridine derivative followed by the introduction of the tetrafluoroethyl group.

Key Case Studies

-

Synthesis Methodology : A recent study demonstrated an efficient one-pot synthesis method for related fluorinated pyridines using bromination techniques . This method could be adapted for 2-Bromo-6-(1,2,2,2-tetrafluoroethyl)pyridine.

Reaction Conditions Yield (%) Notes Bromination in CH₂Cl₂ 85 High selectivity observed Reaction with tetrafluoroethylene 78 Required optimized conditions - Biological Testing : In vitro studies reported that similar compounds exhibited IC50 values in the micromolar range against several pathogens . While specific data for 2-Bromo-6-(1,2,2,2-tetrafluoroethyl)pyridine is limited, extrapolation from related compounds suggests potential efficacy.

Q & A

Q. What are effective synthetic routes for 2-Bromo-6-(1,2,2,2-tetrafluoroethyl)pyridine?

Methodological Answer:

- Cross-Coupling Strategies : Utilize palladium- or nickel-catalyzed coupling reactions. For example, reductive coupling of halogenated pyridines with tetrafluoroethyl precursors (e.g., via Suzuki-Miyaura coupling) can introduce the tetrafluoroethyl group. Nickel catalysts, as demonstrated in bipyridine synthesis (e.g., reductive coupling of 2-halomethylpyridines), may enhance selectivity .

- Halogenation : Direct bromination of 6-(1,2,2,2-tetrafluoroethyl)pyridine using N-bromosuccinimide (NBS) under controlled conditions (e.g., radical initiators or Lewis acids). Solvent choice (e.g., chloroform or ethyl acetate) impacts reaction efficiency and purity .

- Functional Group Compatibility : Ensure the tetrafluoroethyl group is stable under reaction conditions. Pre-functionalized pyridine scaffolds (e.g., triazolopyridines) can serve as intermediates, as seen in thermal decomposition studies .

Q. How can researchers characterize 2-Bromo-6-(1,2,2,2-tetrafluoroethyl)pyridine?

Methodological Answer:

- NMR Spectroscopy : and NMR to confirm bromine and tetrafluoroethyl substitution patterns. Chemical shifts for fluorine atoms in the tetrafluoroethyl group typically appear between -70 to -90 ppm.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (expected: ~265–270 g/mol). Electrospray ionization (ESI) or electron impact (EI) modes are suitable.

- X-ray Crystallography : Resolve crystal structures to confirm regiochemistry and steric effects of the bulky tetrafluoroethyl group.

- Solubility Profiling : Test solubility in chlorinated solvents (e.g., chloroform) and polar aprotic solvents (e.g., ethyl acetate) for purification strategies .

Advanced Research Questions

Q. How does the tetrafluoroethyl substituent influence reactivity in cross-coupling reactions?

Methodological Answer:

- Electron-Withdrawing Effects : The tetrafluoroethyl group reduces electron density on the pyridine ring, potentially slowing oxidative addition in palladium-catalyzed reactions. Compare with trifluoromethyl analogs, where similar electronic effects are observed .

- Steric Hindrance : Bulkier than trifluoromethyl, the tetrafluoroethyl group may hinder coupling at the ortho position. Optimize ligand systems (e.g., bidentate P,N ligands) to mitigate steric effects, as demonstrated in ethylene oligomerization studies .

- Case Study : In Stille or Negishi couplings, use bulky phosphine ligands (e.g., XPhos) to stabilize metal intermediates and improve yields.

Q. What are the thermal stability and decomposition pathways of this compound?

Methodological Answer:

-

Thermal Decomposition : At elevated temperatures (e.g., 100°C under 1.7 atm), pyridylcarbene intermediates may form via nitrogen expulsion, leading to cyclopropane derivatives or vinylpyridines (observed in triazolopyridine decomposition) .

-

Key Decomposition Products :

Conditions Products 100°C, 1.7 atm 2-Bromo-6-vinylpyridine, 1-(6-bromopyridin-2-yl)ethanol, cyclopropane adducts -

Mitigation Strategies : Store at 0–6°C in inert atmospheres to prevent degradation. Monitor purity via HPLC post-storage .

Q. How can researchers resolve contradictions in reaction yields or selectivity?

Methodological Answer:

- Byproduct Analysis : Use GC-MS or LC-MS to identify impurities. For example, phosphonylation byproducts (e.g., from triethyl phosphite reactions) may form due to competing nucleophilic pathways .

- Reaction Optimization :

- Case Study : Inconsistent yields in reductive coupling could stem from trace moisture; employ rigorous drying protocols for reagents and solvents.

Q. What are the challenges in synthesizing derivatives with additional functional groups?

Methodological Answer:

- Regioselectivity : Bromine at the 2-position directs electrophilic substitution to the 4- or 6-positions. Use directing groups (e.g., amino or methoxy) to override inherent selectivity.

- Functional Group Compatibility : Avoid conditions that degrade the tetrafluoroethyl group (e.g., strong bases). For example, Grignard reagents may require low temperatures (-78°C) to prevent elimination.

- Heterocycle Formation : Incorporate triazole or thiazole rings via cycloaddition or nucleophilic aromatic substitution, as shown in thiazolo[5,4-b]pyridine synthesis .

Q. How to evaluate the compound’s potential in medicinal chemistry or materials science?

Methodological Answer:

- Bioactivity Screening : Test as a kinase inhibitor or receptor modulator using enzyme-linked assays (e.g., fluorescence polarization). The tetrafluoroethyl group may enhance membrane permeability .

- Coordination Chemistry : Explore ligand behavior in metal complexes (e.g., with Ru or Ir for photovoltaics). Compare with bipyridine ligands for catalytic activity .

- Material Properties : Measure thermal stability (TGA) and electronic properties (cyclic voltammetry) for optoelectronic applications. Fluorine substituents often lower HOMO/LUMO levels .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.